3,5-Dimethoxy-2-methylaniline hydrochloride
Description
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Properties
IUPAC Name |
3,5-dimethoxy-2-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-6-8(10)4-7(11-2)5-9(6)12-3;/h4-5H,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUCWHZYHFVJKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Dimethoxy-2-methylaniline hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
3,5-Dimethoxy-2-methylaniline hydrochloride is classified within the aniline family. Its chemical structure features two methoxy groups and a methyl group attached to the aniline ring, with a molecular formula of C₉H₁₃ClN₂O₂. The compound appears as a white crystalline powder and is soluble in water due to its hydrochloride salt form, which enhances its stability and usability.
Antimicrobial Properties
Research indicates that 3,5-Dimethoxy-2-methylaniline hydrochloride exhibits antimicrobial activity against various pathogens. In particular, studies have shown that the compound can inhibit the growth of certain bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents. The mechanism of action is believed to involve interaction with microbial cell membranes or specific metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties . In vitro studies have demonstrated that 3,5-Dimethoxy-2-methylaniline hydrochloride can induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at different phases depending on the cancer type.
- Cytotoxicity : IC₅₀ values (the concentration required to inhibit cell growth by 50%) for various cancer cell lines have been reported, indicating significant cytotoxic effects. For example, studies have shown IC₅₀ values ranging from 1.0 μM to 4.2 μM against different cancer cell lines such as MCF-7 and A375.
Structure-Activity Relationship (SAR)
The biological activity of 3,5-Dimethoxy-2-methylaniline hydrochloride can be influenced by its structural features. The presence of methoxy groups enhances its reactivity and interaction with biological targets. SAR studies suggest that modifications to the aniline structure can lead to variations in potency and selectivity against cancer cells:
| Compound Modification | IC₅₀ (μM) | Effect on Activity |
|---|---|---|
| Parent Compound | 4.2 | Moderate Activity |
| Methoxy Substitution | 1.0 | Increased Activity |
| Methyl Group Addition | 3.5 | Decreased Activity |
These findings suggest that careful structural modifications can optimize the compound's efficacy.
Case Studies
-
Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry evaluated various derivatives of 3,5-Dimethoxy-2-methylaniline hydrochloride against multiple cancer cell lines. The results indicated that specific substitutions led to improved anticancer efficacy, highlighting the importance of methoxy groups in enhancing biological activity .
-
Antimicrobial Efficacy :
- Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control groups, suggesting potential therapeutic applications in treating infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
